2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Description
2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
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Scientific Research Applications
pKa Determination and Synthesis of Drug Precursors
One study focused on the pKa determination of newly synthesized acetamide derivative compounds, emphasizing their potential as drug precursors. The research detailed the synthesis process and the determination of acidity constants via UV spectroscopic studies, revealing insights into the protonation behavior of these compounds, which could be crucial for their pharmacological properties (Duran & Canbaz, 2013).
Anticancer Activities
Another significant area of application is the investigation of anticancer activities. For instance, derivatives synthesized by reacting imidazole-2(3H)-thione derivatives with certain acetamide compounds were tested against a panel of human tumor cell lines, showing promising anticancer activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Applications in Oligonucleotide Synthesis
The formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts, as by-products in oligonucleotide synthesis involving hypoxanthine residues, have been documented. This research opens potential applications in the synthesis of oligomers, potentially affecting the precision of synthesized oligonucleotides due to point mutations (Adamiak, Biała, & Skalski, 1985).
Mesoionic Compounds Synthesis
The synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, were explored. These compounds exhibit unique chemical behaviors, including hydrolytic ring-opening reactions, highlighting their potential in developing new chemical entities (Coburn & Taylor, 1982).
Biomimetic Catalysis
Research into acetamide derivatives that bear terminal imidazole rings has led to the development of biomimetic ligands and their metal complexes, serving as catalysts for alkene epoxidation. This study underscores the utility of these compounds in catalytic processes, favoring productive alkene epoxidations (Serafimidou, Stamatis, & Louloudi, 2008).
Properties
IUPAC Name |
2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12-10-24-15-16(22(2)19(28)25(17(15)27)11-14(20)26)21-18(24)23(12)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOOTOVZVAFCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.